molecular formula C9H10BrN3 B1474380 5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole CAS No. 1799974-74-5

5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1474380
CAS No.: 1799974-74-5
M. Wt: 240.1 g/mol
InChI Key: IQNGUAKMBYLHIA-UHFFFAOYSA-N
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Description

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The synthesis of imidazole was first made by glyoxal and ammonia .


Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2. It is a very weak Brønsted base with pKa < 0. Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons .


Physical and Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid. It has a density of 1.36 g/mL, a melting point of 100 °C, and a boiling point of 350 °C. It is soluble in water (20 g/L) .

Scientific Research Applications

Synthesis Applications

5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole is utilized in the field of organic synthesis. Peng and Zhu (2003) describe the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, showcasing the role of compounds like this compound in producing novel chemical structures. This process involves regiospecific 1,3-dipolar cycloaddition reactions, underlining the compound's utility in creating diverse chemical entities (Peng & Zhu, 2003).

Chemical Properties and Reactivity

Barlin (1967) explores the electron-releasing power of nitrogen atoms in compounds such as this compound. This research provides insights into the reactivity and stability of the compound, contributing to a broader understanding of its chemical behavior in various reactions (Barlin, 1967).

Tetrel Bonding Interactions

Ahmed et al. (2020) delve into the π-hole tetrel bonding interactions in derivatives of ethyl 2-triazolyl-2-oxoacetate, which include compounds structurally related to this compound. Their findings contribute to understanding the molecular interactions and structural characteristics of triazole derivatives (Ahmed et al., 2020).

Anticancer and Antimicrobial Research

Rajasekaran and Anandarajagopal (2006) investigate the antibacterial, antifungal, and anticonvulsant properties of novel triazole derivatives, including structures similar to this compound. This research underscores the potential biomedical applications of triazole compounds in treating various diseases (Rajasekaran & Anandarajagopal, 2006).

Corrosion Inhibition

Insani et al. (2015) focus on the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, a compound related to this compound, and its role as a corrosion inhibitor on carbon steel. This research highlights the utility of triazole derivatives in industrial applications, particularly in protecting metals from corrosion (Insani et al., 2015).

Safety and Hazards

Benzotriazole has several hazard statements including H302, H319, H332, H411, H412 .

Future Directions

Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mechanism of Action

Properties

IUPAC Name

5-bromo-1-ethyl-4-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-3-13-8-5-4-7(10)6(2)9(8)11-12-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNGUAKMBYLHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=C(C=C2)Br)C)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270536
Record name 5-Bromo-1-ethyl-4-methyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799974-74-5
Record name 5-Bromo-1-ethyl-4-methyl-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799974-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-ethyl-4-methyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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